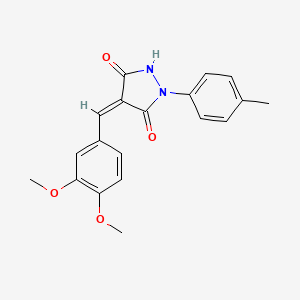![molecular formula C30H24N4O2 B5111877 N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and subsequent activation of its target genes.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the specific effects of NF-κB inhibition on various cellular processes. However, one limitation of using BAY 11-7082 is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Another area of interest is the investigation of the potential therapeutic applications of BAY 11-7082 in combination with other drugs or therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of BAY 11-7082 and its potential role in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves a multi-step process that begins with the reaction between 4-chlorobenzoic acid and 4-methylphenylhydrazine to form 4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to form the final product, N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Propriétés
IUPAC Name |
N-[4-[5-benzamido-1-(4-methylphenyl)pyrazol-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O2/c1-21-12-18-26(19-13-21)34-28(32-30(36)24-10-6-3-7-11-24)20-27(33-34)22-14-16-25(17-15-22)31-29(35)23-8-4-2-5-9-23/h2-20H,1H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXWPYXGYMKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)-3-{4-[(phenylcarbonyl)amino]phenyl}-1H-pyrazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)

![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)